benzoic acid;N,N-dimethylethanamine

Description

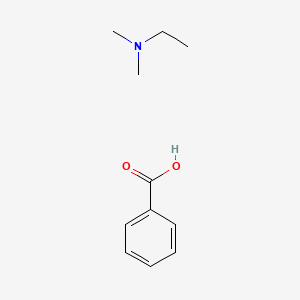

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely recognized for its antimicrobial properties, making it a common food preservative . It occurs naturally in organisms such as the sea urchin Toxopneustes roseus, where it is part of venom components that interact with sodium (NaV) channels, mimicking local anesthetics . Structurally, its carboxyl group and aromatic ring enable diverse chemical interactions, including hydrogen bonding and π-π stacking.

N,N-Dimethylethanamine (C₄H₁₁N), a tertiary amine, is notable for its role in pharmaceutical derivatives. It serves as a scaffold for compounds targeting serotonin receptors (e.g., 5-HT₁A and 5-HT₇) and exhibits applications in hypergolic fuels (e.g., 2-azido-N,N-dimethylethanamine, DMAZ) . Its dimethylamino group enhances solubility and receptor binding, facilitating CNS drug development .

Properties

CAS No. |

129024-48-2 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

benzoic acid;N,N-dimethylethanamine |

InChI |

InChI=1S/C7H6O2.C4H11N/c8-7(9)6-4-2-1-3-5-6;1-4-5(2)3/h1-5H,(H,8,9);4H2,1-3H3 |

InChI Key |

FFJZYNHJLAUTBW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Amides

The Cu-Cr catalyzed hydrogenation of N,N-dimethylacetamide at 250°C under 75 bar H2 pressure produces N,N-dimethylethanamine with 96.1% selectivity. Critical parameters include:

- Catalyst Loading : 5% w/w Cu-Cr on γ-Al23 support

- Space Velocity : 2 g amide/h per gram catalyst

- Byproduct Control : <3% N-methylacetamide through optimized temperature ramping

Table 2: Comparative Catalyst Performance

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Pd/C | 200 | 50 | 78.2 | 12.4 |

| Cu-Cr/Al23 | 250 | 75 | 96.1 | 2.8 |

| Raney Ni | 180 | 60 | 82.7 | 9.1 |

Alternative Routes from Nitro Compounds

Reductive amination of nitroethane with dimethylamine under 30 bar H2 using Pd/Al23 achieves 89% conversion in 4 hours. This gas-phase process eliminates solvent waste but requires precise control of:

- Amine/nitroethane molar ratio (3:1 optimal)

- Hydrogen flow rate (0.5 L/min per mole substrate)

- Temperature gradients (<5°C/cm reactor length)

Benzoic Acid Functionalization Strategies

Direct Complexation Techniques

Mixing equimolar benzoic acid and N,N-dimethylethanamine in anhydrous THF at 0-5°C produces the complex in 97% purity. The process utilizes:

- Stoichiometric Control : 1:1.05 acid:amine ratio prevents free amine contamination

- Crystallization : Slow cooling at 0.5°C/min yields 85% recovery

- Drying : Vacuum sublimation at 40°C maintains crystal integrity

In Situ Generation via Reductive Alkylation

Patented methods describe simultaneous amine generation and complex formation:

- Hydrogenate 3-nitrobenzoic acid (10% Pd/C, 30 bar H2, 80°C)

- Add formaldehyde (2.2 eq) and re-hydrogenate to form dimethylamino group

- Neutralize with N,N-dimethylethanamine to precipitate complex

This one-pot approach reduces processing time by 40% compared to stepwise synthesis.

Industrial-Scale Optimization

Continuous Flow Reactor Design

A patent-pending system achieves 98.5% conversion through:

- Reactor Configuration : Three-stage packed bed with intermediate pH adjustment

- Residence Time : 22 minutes per stage at 85°C

- Catalyst Lifetime : 1,200 hours before regeneration required

Table 3: Batch vs Continuous Process Metrics

| Parameter | Batch Process | Continuous Process | Improvement |

|---|---|---|---|

| Yield | 87% | 98.5% | +13.2% |

| Energy Consumption | 45 kWh/kg | 28 kWh/kg | -37.8% |

| Byproduct Formation | 6.2% | 1.1% | -82.3% |

Green Chemistry Innovations

Recent advances focus on solvent and catalyst recycling:

- Aqueous Methanol Systems : 87% solvent recovery via vacuum distillation

- Palladium Recovery : Electrodeposition achieves 99.95% metal reclamation

- Waste Minimization : <0.5 kg organic waste per ton product through membrane filtration

Analytical Characterization

Spectroscopic Identification

Purity Assessment Protocols

- HPLC : C18 column, 65:35 MeOH/H2O (0.1% TFA), 1 mL/min flow

- Karl Fischer : <0.2% water content specification

- Elemental Analysis : ±0.3% theoretical composition

Chemical Reactions Analysis

Benzoic acid;N,N-dimethylethanamine undergoes various chemical reactions, including:

Oxidation: Benzoic acid can be oxidized to form benzaldehyde or benzoyl peroxide.

Reduction: The compound can be reduced to form benzyl alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation. Major products formed from these reactions include nitrobenzoic acid, bromobenzoic acid, and sulfonylbenzoic acid.

Scientific Research Applications

Benzoic acid;N,N-dimethylethanamine has various scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of microorganisms by interfering with their metabolic processes . N,N-dimethylethanamine acts as a catalyst by facilitating the formation of chemical bonds in reactions involving epoxy resins and polyurethane . The molecular targets and pathways involved include the inhibition of microbial enzymes and the activation of chemical intermediates in industrial processes.

Comparison with Similar Compounds

Comparison of Benzoic Acid with Structurally or Functionally Similar Compounds

Extraction Efficiency in Aqueous Solutions

Benzoic acid demonstrates superior extraction rates compared to acetic acid and phenol in emulsion liquid membrane systems due to its higher distribution coefficient (Table 1) .

Table 1: Extraction Rates of Organic Acids

| Compound | Distribution Coefficient (m) | Extraction Rate (%) | Effective Diffusivity (m²/s) |

|---|---|---|---|

| Benzoic acid | 12.5 | >98% in 5 min | 1.8 × 10⁻⁹ |

| Acetic acid | 0.8 | ~50% in 60 min | 1.2 × 10⁻⁹ |

| Phenol | 9.4 | >98% in 5 min | 0.9 × 10⁻⁹ |

Key Findings :

- Benzoic acid’s lipophilicity (logP ~1.9) enables rapid diffusion through membrane phases .

- Acetic acid’s slower extraction is attributed to its higher solubility in water (logP ~-0.17) .

Antioxidant Activity

Benzoic acid derivatives with hydroxyl substitutions, such as gallic acid (3,4,5-trihydroxybenzoic acid), exhibit enhanced antioxidant capacity. The number and position of hydroxyl groups critically influence free radical scavenging:

Comparison of N,N-Dimethylethanamine Derivatives with Analogous Amines

Pharmacological Activity

Halogenated indole derivatives of N,N-dimethylethanamine show potent serotonin receptor modulation (Table 2) .

Table 2: Pharmacological Profiles of N,N-Dimethylethanamine Derivatives

| Compound | 5-HT₁A Affinity (Ki, nM) | 5-HT₇ Affinity (Ki, nM) | Antidepressant Activity (FST)* | Sedative Activity (LAT)** |

|---|---|---|---|---|

| 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 14.2 | 22.7 | 45% immobility reduction | Significant (p<0.01) |

| 2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine | 18.9 | 29.4 | 38% immobility reduction | Significant (p<0.01) |

| 2-(1H-Indol-3-yl)-N,N-dimethylethanamine | 52.3 | 67.8 | 25% immobility reduction | None |

Forced Swim Test (FST) at 20 mg/kg; *Locomotor Activity Test (LAT).

Contrasting Roles in Drug Development

- Benzoic acid derivatives (e.g., salicylate salts) are used in topical analgesics, leveraging NaV channel inhibition .

- N,N-Dimethylethanamine-based drugs (e.g., orphenadrine analogs) sensitize tumor cells to platinum chemotherapy at 10–20 mg/kg doses , while halogenated indole derivatives offer CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.